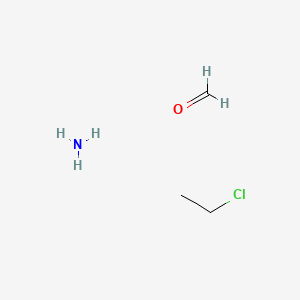

Azane;chloroethane;formaldehyde

Description

Properties

CAS No. |

63512-71-0 |

|---|---|

Molecular Formula |

C3H10ClNO |

Molecular Weight |

111.57 g/mol |

IUPAC Name |

azane;chloroethane;formaldehyde |

InChI |

InChI=1S/C2H5Cl.CH2O.H3N/c1-2-3;1-2;/h2H2,1H3;1H2;1H3 |

InChI Key |

AGPUJBVRLHNFTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCl.C=O.N |

Related CAS |

63512-71-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.

Chloroethane (Ethyl Chloride): Chloroethane can be prepared by the reaction of ethylene with hydrogen chloride gas in the presence of an aluminum chloride catalyst.

Formaldehyde: Formaldehyde is commonly produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.

Industrial Production Methods

Azane (Ammonia): The Haber-Bosch process is widely used in the industrial production of ammonia, with large-scale plants operating under optimized conditions to maximize yield.

Chloroethane (Ethyl Chloride): Industrial production of chloroethane involves the chlorination of ethane or the reaction of ethylene with hydrochloric acid.

Formaldehyde: Industrial production of formaldehyde typically involves the oxidation of methanol using a metal oxide catalyst, such as iron molybdate or silver.

Chemical Reactions Analysis

Types of Reactions

Azane (Ammonia): Ammonia undergoes various reactions, including oxidation, reduction, and substitution. It can react with acids to form ammonium salts and with halogens to form halides.

Chloroethane (Ethyl Chloride): Chloroethane primarily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of ethanol.

Formaldehyde: Formaldehyde undergoes various reactions, including polymerization, oxidation, and addition reactions. It can react with ammonia to form hexamethylenetetramine and with phenols to form phenolic resins.

Common Reagents and Conditions

Azane (Ammonia): Common reagents include acids, halogens, and metal catalysts. Reactions typically occur under ambient conditions or with mild heating.

Chloroethane (Ethyl Chloride): Common reagents include aqueous alkali, alcohols, and amines. Reactions often require heating or the presence of a catalyst.

Formaldehyde: Common reagents include ammonia, phenols, and various oxidizing agents. Reactions can occur under a wide range of conditions, from ambient temperature to high heat.

Major Products Formed

Azane (Ammonia): Major products include ammonium salts, amines, and nitrides.

Chloroethane (Ethyl Chloride): Major products include ethanol, ethylamine, and ethyl ethers.

Formaldehyde: Major products include hexamethylenetetramine, phenolic resins, and formic acid.

Scientific Research Applications

Azane;chloroethane;formaldehyde has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

Biology: Formaldehyde is used as a fixative in histology and pathology to preserve biological tissues.

Medicine: Ammonia is used in the synthesis of pharmaceuticals, while formaldehyde is used in the production of vaccines and disinfectants.

Industry: Chloroethane is used as a solvent and in the production of ethyl cellulose, while formaldehyde is used in the manufacture of resins, plastics, and textiles.

Mechanism of Action

The mechanism of action for each component varies:

Azane (Ammonia): Ammonia acts as a nucleophile in many reactions, donating a pair of electrons to form new bonds.

Chloroethane (Ethyl Chloride): Chloroethane undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.

Formaldehyde: Formaldehyde acts as an electrophile, reacting with nucleophiles to form addition products. It can also polymerize to form larger molecules.

Comparison with Similar Compounds

Azane (Ammonia, NH₃)

Azane, systematically named ammonia, is a colorless gas with a pungent odor. It is a fundamental compound in industrial chemistry, agriculture (fertilizers), and refrigeration. Structurally, it consists of a nitrogen atom bonded to three hydrogen atoms, forming a trigonal pyramidal geometry. Its high solubility in water and basicity (pKb = 4.75) make it a key reagent in acid-base chemistry .

Chloroethane (C₂H₅Cl)

Chloroethane, or ethyl chloride, is a volatile haloalkane used historically as a refrigerant, topical anesthetic, and precursor in organic synthesis. It is a colorless, flammable gas at room temperature, with a molecular structure comprising an ethyl group bonded to a chlorine atom. Occupational exposure risks are documented in industries like petroleum refining and waste disposal .

Formaldehyde (CH₂O)

Formaldehyde is the simplest aldehyde, existing as a reactive, water-soluble gas. It is widely used in resins (e.g., urea-formaldehyde), disinfectants, and preservatives. Emissions from building materials (e.g., fiberboards) are a significant indoor air quality concern, though coriander-based boards emit 300–600 times less formaldehyde than traditional medium-density fiberboard (MDF) . Detection methods include the chromotropic acid assay, which offers high sensitivity for low-concentration samples .

Comparison with Similar Compounds

Azane vs. Hydrazine (N₂H₄) and Methylamine (CH₃NH₂)

| Property | Azane (NH₃) | Hydrazine (N₂H₄) | Methylamine (CH₃NH₂) |

|---|---|---|---|

| Basicity (pKb) | 4.75 | 6.07 | 3.36 |

| Structure | Trigonal pyramidal | Tetrahedral (N–N bond) | Trigonal pyramidal |

| Applications | Fertilizers, refrigeration | Rocket propellant, polymer precursors | Pharmaceuticals, agrochemicals |

| Toxicity | Respiratory irritant | Hepatotoxic, carcinogen | Corrosive, flammable |

Hydrazine, a stronger reducing agent than azane, is used in rocket fuels but poses higher carcinogenic risks. Methylamine’s lower pKb enhances its nucleophilic reactivity in alkylation reactions .

Chloroethane vs. 1,1-Dichloroethane (C₂H₄Cl₂) and Chloroform (CHCl₃)

Chloroethane’s simpler structure results in faster excretion compared to polychlorinated analogs like 1,1-dichloroethane, which exhibit greater environmental and toxicological risks .

Formaldehyde vs. Acetaldehyde (CH₃CHO) and Acetone ((CH₃)₂CO)

Formaldehyde’s high reactivity and carcinogenicity contrast with acetone’s relative inertness, making the latter safer for solvent use .

Key Research Findings

- Formaldehyde Emissions : Coriander-based fiberboards emit <0.2 µg m⁻² h⁻¹, significantly lower than MDF (60–120 µg m⁻² h⁻¹) .

- Chloroethane Metabolism : Saturation of metabolic pathways at high doses leads to unchanged excretion in rats and mice .

- Azane Derivatives : Hydrazones and hydrazides (e.g., formazan) are systematically indexed but distinct from azane in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.